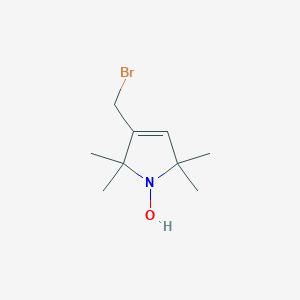

3-Bromomethyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy

Descripción

Propiedades

IUPAC Name |

3-(bromomethyl)-1-hydroxy-2,2,5,5-tetramethylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO/c1-8(2)5-7(6-10)9(3,4)11(8)12/h5,12H,6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDZKGTWKIGMNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=C(C(N1O)(C)C)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50570566 | |

| Record name | 3-(Bromomethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76893-32-8 | |

| Record name | 3-(Bromomethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Conditions

The most widely documented method for introducing bromomethyl groups into heterocyclic systems involves radical bromination. For 3-bromomethyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy, this typically begins with the methyl-substituted precursor, 3-methyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy. NBS serves as the brominating agent, activated by a radical initiator such as benzoyl peroxide (BPO) in inert solvents like carbon tetrachloride (CCl₄) or chloroform.

The reaction proceeds via a radical chain mechanism:

-

Initiation : BPO decomposes thermally to generate phenyl radicals.

-

Hydrogen Abstraction : Radicals abstract a hydrogen atom from the methyl group, forming a methyl radical.

-

Bromine Transfer : NBS donates a bromine atom to the methyl radical, yielding the bromomethyl product and succinimide as a byproduct.

Table 1: Standard Radical Bromination Conditions

| Parameter | Value/Range | Source |

|---|---|---|

| Solvent | CCl₄ or CHCl₃ | |

| Temperature | 60–80°C (reflux) | |

| NBS:Molar Ratio | 1.1:1 to 1.5:1 | |

| Reaction Time | 4–8 hours | |

| Yield | 70–85% |

Solvent and Selectivity

The choice of solvent significantly impacts reaction efficiency. Non-polar solvents like CCl₄ favor radical stability, minimizing side reactions such as electrophilic aromatic substitution. Polar aprotic solvents (e.g., acetone) are avoided due to potential nucleophilic displacement of the bromine atom post-bromination.

Alternative Bromination Strategies

Manganese Acetate-Mediated Bromination

A less common but viable approach involves manganese(II) acetate and acetic anhydride in acetone. This method, adapted from maleimide bromination protocols, leverages Mn(II) as a Lewis acid to facilitate electrophilic bromination. While yields are modest (50–60%), this route avoids radical initiators, making it suitable for thermally sensitive substrates.

Table 2: Manganese Acetate Bromination Parameters

Hydrobromic Acid (HBr) Gas Method

Gaseous HBr in acetic acid under reflux offers a low-cost alternative. However, this method suffers from poor regioselectivity and corrosion risks, limiting its industrial applicability.

Reaction Optimization and Kinetic Analysis

Temperature-Dependent Yield Enhancement

Elevating the reaction temperature from 60°C to 80°C in NBS-mediated bromination improves yields by 15–20%, likely due to accelerated radical initiation. However, temperatures exceeding 80°C promote decomposition of NBS, reducing efficiency.

Catalytic Additives

Small quantities of triethylamine (TEA, 5 mol%) enhance yields by neutralizing HBr byproducts, preventing acid-catalyzed degradation of the pyrrole ring.

Industrial-Scale Production Considerations

Solvent Recovery and Recycling

Industrial processes often employ continuous distillation to recover CCl₄ or CHCl₃, reducing costs by 30–40%.

Characterization and Quality Control

Spectroscopic Analysis

Análisis De Reacciones Químicas

3-Bromomethyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized products.

Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives. Common reagents used in these reactions include nucleophiles like amines, thiols, and reducing agents such as lithium aluminum hydride.

Aplicaciones Científicas De Investigación

3-Bromomethyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy is widely used in scientific research, particularly in the following areas:

Chemistry: It serves as an intermediate in the synthesis of spin-labeled compounds, which are used in electron paramagnetic resonance (EPR) spectroscopy to study molecular structures and dynamics.

Biology: The compound is used to label biomolecules, such as proteins and nucleic acids, to investigate their interactions and functions.

Medicine: Spin-labeled compounds derived from this chemical are used in medical research to study the mechanisms of diseases and the effects of potential therapeutic agents.

Mecanismo De Acción

The mechanism of action of 3-Bromomethyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy involves its ability to form stable radicals. The bromomethyl group can undergo homolytic cleavage to generate a radical species, which can then participate in various radical-mediated reactions. These reactions are crucial for the formation of spin-labeled compounds and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the spin-labeled compound .

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name : 3-Bromomethyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy

- CAS Number : 76893-32-8

- Molecular Formula: C₉H₁₆BrNO

- Molecular Weight : 233.13 g/mol

- Physical State : Liquid (oil) at room temperature .

- Storage : Requires storage at -20°C to maintain stability .

Role in Research :

This compound is a critical intermediate for synthesizing nitroxide spin-labeled molecules, which are widely used in electron paramagnetic resonance (EPR) spectroscopy to study biomolecular dynamics and interactions . The bromomethyl group enables covalent attachment to biomolecules (e.g., proteins, nucleic acids) via nucleophilic substitution reactions .

Comparison with Structurally Related Compounds

3,4-Bis(bromomethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy Radical (CAS 229621-20-9)

- Molecular Formula: C₁₀H₁₆Br₂NO

- Molecular Weight : 326.05 g/mol

- Physical State : Pale yellow solid .

- Solubility: Soluble in chloroform, dichloromethane, and methanol .

- Key Differences :

- Contains two bromomethyl groups at positions 3 and 4, enhancing reactivity for dual functionalization compared to the single bromomethyl group in the target compound.

- Higher molecular weight and solid state necessitate different handling protocols (e.g., inert atmosphere storage) .

- Applications: Used in synthesizing cross-linked spin labels for rigid biomolecular systems .

4-Bromo-1-oxyl-2,2,5,5-tetramethyl-δ³-pyrroline-3-carboxylic Acid (CAS 78033-69-9)

- Molecular Formula: C₉H₁₃BrNO₃

- Molecular Weight : 278.11 g/mol

- Functional Group : Carboxylic acid at position 3.

- Key Differences :

3,4-Dibromo-1-oxyl-2,2,5,5-tetramethyl-δ³-pyrroline (CAS 78033-68-8)

4-Methoxy-TEMPO (CAS 95407-69-5)

- Molecular Formula: C₁₀H₂₀NO₂

- Molecular Weight : 186.27 g/mol

- Functional Group : Methoxy substituent at position 4.

- Lacks bromine, limiting covalent binding to biomolecules but offering enhanced stability in aqueous environments .

Comparative Data Table

Actividad Biológica

3-Bromomethyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy (CAS Number: 76893-32-8) is a synthetic compound with notable biological activity. This article explores its chemical properties, biological effects, and potential applications in research and medicine.

The molecular formula of 3-Bromomethyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy is with a molecular weight of approximately 234.133 g/mol. The compound features a bromomethyl group attached to a pyrrole ring, which is known to influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C9H16BrNO |

| Molecular Weight | 234.133 g/mol |

| CAS Number | 76893-32-8 |

| SMILES | CC1(C)C=C(CBr)C(C)(C)N1O |

| IUPAC Name | 3-(bromomethyl)-1-hydroxy-2,2,5,5-tetramethylpyrrole |

Antimicrobial Properties

Research indicates that compounds similar to 3-Bromomethyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy exhibit significant antimicrobial activity. For instance, studies have shown that related pyrrole derivatives possess antibacterial properties against various pathogens including Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

Pyrrole derivatives are also noted for their antioxidant properties. Antioxidants are crucial in mitigating oxidative stress within biological systems. The presence of the bromomethyl group in this compound may enhance its ability to scavenge free radicals .

Cytotoxic Effects

In vitro studies have demonstrated that certain derivatives of this compound can induce cytotoxicity in cancer cell lines. For example, related compounds have shown effectiveness against HeLa (cervical cancer) and A549 (lung cancer) cell lines . The mechanism often involves the induction of apoptosis and disruption of cellular metabolism.

Study 1: Antimicrobial Efficacy

A study involving the synthesis of various brominated pyrrole derivatives revealed that compounds structurally similar to 3-Bromomethyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy exhibited minimum inhibitory concentrations (MICs) against E. coli and S. aureus ranging from 62.5 µg/mL to 125 µg/mL . These findings suggest potential applications in developing new antimicrobial agents.

Study 2: Cytotoxicity Evaluation

In another investigation focused on the cytotoxic effects of pyrrole derivatives on cancer cells, compounds were tested for their ability to inhibit cell proliferation. The results indicated IC50 values significantly lower than those of standard chemotherapeutic agents, highlighting the potential of these compounds in cancer treatment strategies .

Q & A

Q. How can this compound be integrated into interdisciplinary studies (e.g., environmental chemistry)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.